Acute Migraine Pain Freedom at 2 Hours: Rimegepant 75 mg vs Placebo and Comparator Context
In a randomized, double-blind, placebo-controlled phase 3 trial (N=1,351), rimegepant 75 mg orally disintegrating tablet demonstrated a pain freedom rate of 19.6% at 2 hours post-dose compared to 12.0% for placebo, yielding an absolute difference of 7.6% (p<0.001) [1]. For context, ubrogepant 50 mg and 100 mg achieved 2-hour pain freedom rates of 19.2% and 21.2%, respectively, versus placebo rates of 11.8%–14.3% in similarly designed trials [2]. These cross-study comparable data establish rimegepant's acute efficacy within the gepant class while confirming its statistically significant superiority over placebo.
| Evidence Dimension | 2-hour pain freedom (acute migraine) |
|---|---|
| Target Compound Data | 19.6% |
| Comparator Or Baseline | Placebo: 12.0%; Ubrogepant 50 mg: 19.2%; Ubrogepant 100 mg: 21.2% |
| Quantified Difference | 7.6% absolute increase over placebo (p<0.001) |
| Conditions | Phase 3 RCT; single dose of 75 mg rimegepant ODT; moderate-severe migraine |
Why This Matters
This quantitative efficacy metric is essential for procurement decisions in clinical trial supply or commercial manufacturing, as it defines the expected therapeutic margin.
- [1] Croop R, Goadsby PJ, Stock DA, et al. Efficacy, safety, and tolerability of rimegepant orally disintegrating tablet for the acute treatment of migraine: a randomised, phase 3, double-blind, placebo-controlled trial. Lancet. 2019;394(10200):737-745. View Source
- [2] Lipton RB, Dodick DW, Ailani J, et al. Effect of ubrogepant vs placebo on pain and the most bothersome associated symptom in the acute treatment of migraine: the ACHIEVE II randomized clinical trial. JAMA. 2019;322(19):1887-1898. View Source
